molecular formula C11H13ClN2 B1373827 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride CAS No. 903558-62-3

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride

Cat. No.: B1373827
CAS No.: 903558-62-3
M. Wt: 208.69 g/mol
InChI Key: DTVGTFOEOYKYJO-UHFFFAOYSA-N
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Description

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2 and a molecular weight of 208.69 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carbonitrile with an amine source under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, primary amines, and substituted naphthalene derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Properties

IUPAC Name

5-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13;/h4-6,11H,1-3,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVGTFOEOYKYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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